2,2-dichloro-N-methyl-N-phenylethanethioamide
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Overview
Description
2,2-dichloro-N-methyl-N-phenylethanethioamide is an organic compound with the molecular formula C9H9Cl2NS It is characterized by the presence of two chlorine atoms, a methyl group, and a phenyl group attached to an ethanethioamide backbone
Preparation Methods
The synthesis of 2,2-dichloro-N-methyl-N-phenylethanethioamide typically involves the reaction of 2,2-dichloroethanethioamide with N-methyl-N-phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,2-dichloro-N-methyl-N-phenylethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using suitable reagents. For example, nucleophilic substitution reactions can replace chlorine atoms with nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization to form heterocyclic compounds under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-dichloro-N-methyl-N-phenylethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, the compound is explored for its therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-methyl-N-phenylethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential cellular processes .
Comparison with Similar Compounds
2,2-dichloro-N-methyl-N-phenylethanethioamide can be compared with similar compounds such as:
2,2-dichloro-N-methyl-N-phenylacetamide: This compound has a similar structure but lacks the thioamide group, which may result in different chemical and biological properties.
Dichloro(methyl)phenylsilane: Although structurally different, this compound also contains dichloro and phenyl groups, making it useful for comparison in terms of reactivity and applications.
The uniqueness of this compound lies in its thioamide group, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H9Cl2NS |
---|---|
Molecular Weight |
234.14 g/mol |
IUPAC Name |
2,2-dichloro-N-methyl-N-phenylethanethioamide |
InChI |
InChI=1S/C9H9Cl2NS/c1-12(9(13)8(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3 |
InChI Key |
RWFQOCHEBPUHDL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)C(Cl)Cl |
Origin of Product |
United States |
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